

A Comprehensive Technical Guide to 2-Chloro-4-methylpyridine

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Compound of Interest

Compound Name: 2-Chloro-4-methylpyridine

Cat. No.: B103993

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of **2-Chloro-4-methylpyridine**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures for its synthesis.

Core Compound Identification

CAS Number: 3678-62-4[\[1\]](#)[\[2\]](#)

2-Chloro-4-methylpyridine, also known as 2-Chloro-4-picoline, is a halogenated heterocycle.

[\[1\]](#) Its unique structure makes it a versatile building block in organic synthesis.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **2-Chloro-4-methylpyridine**.

Table 1: General and Physical Properties

Property	Value
Molecular Formula	C ₆ H ₆ ClN ^[2]
Molecular Weight	127.57 g/mol ^[1]
Appearance	Colorless to light yellow liquid ^{[2][3]}
Boiling Point	194-195 °C ^[3]
Density	1.142 g/mL at 25 °C ^[4]
Refractive Index	n _{20/D} 1.529 ^[4]
Flash Point	89.6 °C ^[2]
Vapor Pressure	0.593 mmHg at 25°C ^[2]
Melting Point	115 °C ^[2]

Table 2: Chemical and Computational Data

Property	Value
InChI Key	MZVSTDHRRYQFGI-UHFFFAOYSA-N ^[5]
SMILES	Cc1ccnc(Cl)c1 ^[4]
LogP	2.04340 ^[2]
pKa	0.94±0.10 (Predicted) ^[2]
Hydrogen Bond Donor Count	0 ^[2]
Hydrogen Bond Acceptor Count	1 ^[2]
Rotatable Bond Count	0 ^[2]

Applications in Research and Development

2-Chloro-4-methylpyridine is a crucial reagent in the synthesis of various compounds, particularly in the pharmaceutical industry. It is notably used in the production of:

- mGLUR5 modulators: Specifically, imidazolyl-ethynyl-pyridines, which are being investigated as potential antipsychotics.[1][2]
- TGR5 agonists: It is a precursor for trifluoromethyl(pyrimidinyl)azetidinecarboxamides, which are potent and orally bioavailable TGR5 agonists.[1][2]
- Anti-ulcer drugs: It is a key intermediate in the synthesis of Lafutidine, a second-generation H₂ receptor antagonist.[6]
- Cross-coupling reactions: It reacts with 3,5-bis(trifluoromethyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine.[4]

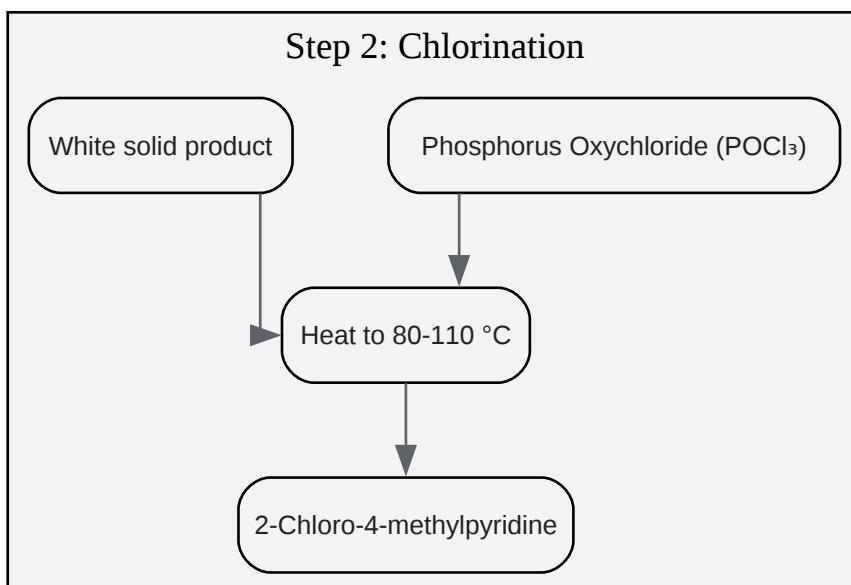
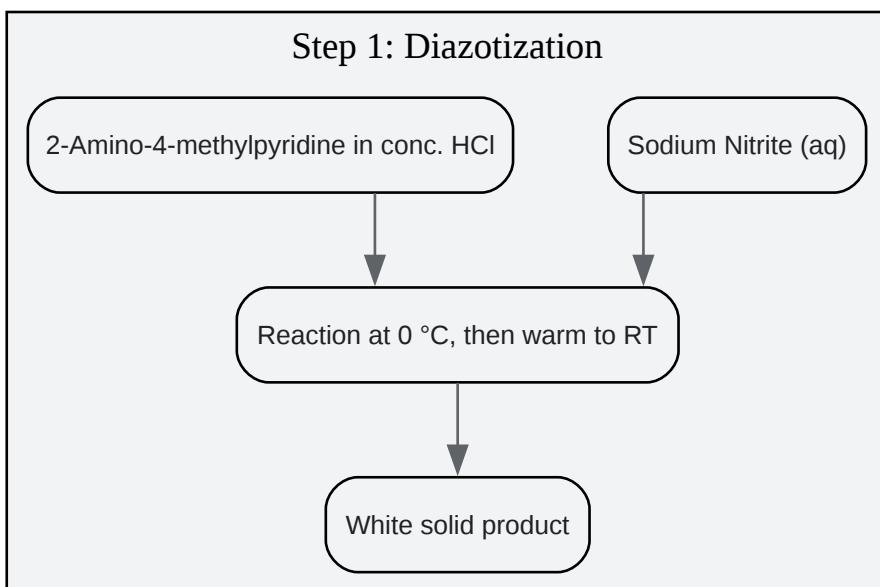
Experimental Protocols: Synthesis of 2-Chloro-4-methylpyridine

Several methods for the synthesis of **2-Chloro-4-methylpyridine** have been reported. Below are detailed protocols for two common approaches.

Method 1: From 2-Amino-4-methylpyridine

This method involves a diazotization reaction followed by chlorination.

Experimental Workflow:



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Caption: Synthesis of **2-Chloro-4-methylpyridine** from 2-Amino-4-methylpyridine.

Detailed Protocol:

- **Diazotization:**
 - In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (15.0 g, 139 mmol) in concentrated hydrochloric acid (200 mL) and cool the solution to 0 °C in an ice-salt bath.

[3][6]

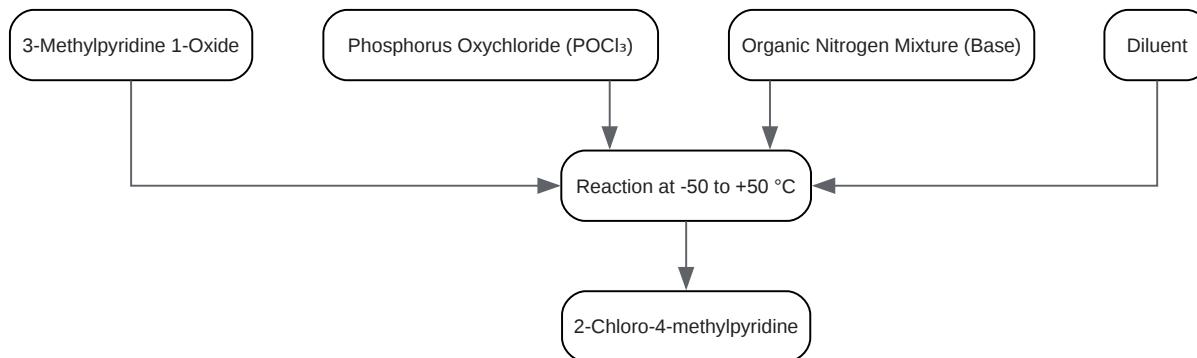
- Slowly add a solution of sodium nitrite (13.88 g, 200 mmol) in water dropwise to the reaction mixture, maintaining the temperature at 0 °C.[3]
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.[3]
- Alternatively, the mixture can be heated to 70-100 °C for 15-30 minutes.[6]
- Cool the mixture and adjust the pH to 6.0-8.0.[6]
- The resulting white solid product is collected.

- Chlorination:
 - To the white solid obtained in the previous step, add phosphorus oxychloride (POCl₃).[6]
 - Heat the mixture to 80-110 °C and maintain it under reflux with stirring for 5-15 hours.[6]
 - After cooling, carefully quench the reaction with cold water and ammonia, keeping the temperature between 20-35 °C.[6]
 - Adjust the pH to 10.0-11.5 with ammonia water.[6]
 - The product, **2-chloro-4-methylpyridine**, is then isolated by distillation under reduced pressure.[6]

Method 2: From 3-Methylpyridine 1-Oxide

This method involves the reaction of a pyridine N-oxide with a chlorinating agent.

Experimental Workflow:



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Caption: Synthesis of **2-Chloro-4-methylpyridine** from 3-Methylpyridine 1-Oxide.

Detailed Protocol:

- The preparation involves the reaction of 3-methylpyridine 1-oxide with phosphorus oxychloride.[\[1\]](#)
- This reaction is carried out in the presence of a basic organic nitrogen mixture and a diluent.[\[1\]](#)
- The reaction temperature is maintained between -50 °C and +50 °C.[\[1\]](#)
- This method is reported to produce a significantly higher yield of **2-chloro-4-methylpyridine** with a lower proportion of isomeric by-products compared to other synthetic routes.[\[1\]](#)
- The final product can be purified by standard methods such as distillation.[\[1\]](#)

Safety and Handling

2-Chloro-4-methylpyridine is a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Class	Code	Description
Skin Irritation	H315	Causes skin irritation[4][7][8]
Eye Irritation	H319	Causes serious eye irritation[4][7][8]
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation[4][7][8]

GHS Pictogram:



Precautionary Statements:

- Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4][8]
- Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[4][8]
- Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[8]
- Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[8]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.[8]
- Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[9]
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

[9]

Storage:

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[10]

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